[Tyr8]-Substance P
Description
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is an 11-amino acid neuropeptide identified as Substance P, a member of the tachykinin family. It plays a critical role in neurotransmission, pain signaling, and inflammatory responses . Key characteristics include:
- Molecular Formula: C₆₃H₉₈N₁₈O₁₃S
- Molecular Weight: 1347.65 g/mol (average mass)
- CAS Number: 33507-63-0
- Structural Features: Contains a C-terminal amide group (-NH₂) and a Tyr residue at position 8, which distinguishes it from truncated or modified analogs .
Substance P binds to the neurokinin-1 (NK1) receptor, mediating effects such as vasodilation, smooth muscle contraction, and nociception.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLWPIJUANGPO-CUZNLEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55614-10-3 | |
| Record name | Substance P, tyr(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | azanium 2,4-dihydroxybenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview
The most common and effective method for preparing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is solid-phase peptide synthesis (SPPS) . This method allows sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating purification and automation.
Method Details
- Resin Selection: Typically, a Rink amide resin or similar is used to yield the C-terminal amide (-NH2) characteristic of this peptide.
- Amino Acid Protection: Fmoc (9-fluorenylmethoxycarbonyl) chemistry is preferred for N-terminal protection, with side chains protected by appropriate groups (e.g., Boc for Lys, tBu for Tyr).
- Coupling Reagents: Commonly used reagents include HBTU, HATU, or PyBOP combined with DIPEA to activate carboxyl groups for peptide bond formation.
- Deprotection: Fmoc groups are removed by mild base treatment (e.g., 20% piperidine in DMF).
- Sequence Assembly: The peptide is assembled from the C-terminus (Met) to the N-terminus (Arg) by iterative cycles of deprotection and coupling.
- Cleavage and Side-Chain Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails.
Purification
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve ≥98% purity.
- Analytical methods such as mass spectrometry and HPLC confirm the identity and purity.
Advantages
- High yield and purity.
- Automation possible for reproducibility.
- Suitable for peptides with complex sequences and modifications.
Isotopic Labeling and Radiolabeling
Tritium Labeling
- Radiolabeled analogs of Substance P, including Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, have been prepared by catalytic tritiation .
- The process involves catalytic dehalogenation or saturation of precursor peptides with tritium gas in the presence of palladium catalysts (e.g., PdO/BaSO4).
- Reaction conditions: room temperature, DMF solvent, reaction time ~60 minutes.
- Purification is performed by RP-HPLC.
- Specific radioactivity ranges from 0.6 to 2.8 TBq/mmol.
- These labeled peptides are used in receptor binding assays and metabolic pathway studies.
Applications
- Radiolabeled peptides help in mapping metabolic pathways and receptor interactions in neurochemical research.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on resin, Fmoc chemistry, RP-HPLC purification | High purity, automation, reproducibility | Requires specialized equipment, costly reagents |
| Solution-Phase Peptide Synthesis | Fragment coupling in solution, extensive purification | Useful for specific modifications or isotopic labeling | Labor-intensive, lower yield for long peptides |
| Catalytic Tritium Labeling | Use of tritium gas and Pd catalysts, RP-HPLC purification | Enables radiolabeling for biological studies | Requires handling of radioactive materials |
Research Findings and Considerations
- The peptide’s synthesis is well-established using Fmoc-SPPS protocols, with commercially available protected amino acids and resins.
- The presence of multiple proline residues requires careful optimization of coupling conditions to avoid incomplete reactions or cis/trans isomerization.
- The C-terminal amidation (Met-NH2) is critical for biological activity and is achieved by using amide-forming resins.
- Radiolabeling by tritium incorporation is a specialized technique that preserves peptide integrity while enabling sensitive detection in biological assays.
- Purity and correct folding are confirmed by analytical HPLC and mass spectrometry, ensuring functional peptide for research applications.
Chemical Reactions Analysis
Types of Reactions
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling agents like HBTU.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
The search results provide information on Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, not Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2. Therefore, this article will focus on the applications of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.
Scientific Research Applications
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 has several applications in scientific research, primarily related to its role as a ligand for the NK-1 receptor and its involvement in various physiological processes .
Tumor Targeting and Diagnosis
- Targeting Molecule: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can act as a targeting molecule for tumor diagnosis, particularly in lung cancer, due to its ability to bind with the NK-1 receptor .
- Diagnostic Probe: A polypeptide probe containing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to detect NK-1 receptor protein expression in various tumors through magnetic imaging and fluorescence imaging . Tumors that express the NK-1 receptor include ovarian cancer, mammary cancer, prostate cancer, neurospongioma, and colorectal carcinoma .
- Detection Sensitivity: Supramolecular improvement on synthesis dimer and polypeptide polymer enhances the susceptibility of detecting neurokinine-1 receptor protein via magnetic imaging and fluorescence imaging .
Development of Diagnostic Probes
- Polypeptide Probes: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to create polypeptide dimers and polymers for tumor diagnosis . These probes are created through the use of a difunctional chelation group with Metal Gd3+ on the peptide molecule .
- Specific Binding: The polypeptide probe gathers at the tumor locus in vivo through specific binding with the NK-1 receptor protein . This allows for the detection of neurokinine-1 receptor protein using magnetic imaging and optical imaging techniques, enhancing detection sensitivity .
Case Studies
While specific case studies utilizing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 polypeptide probes are not detailed in the provided search results, the patent document indicates the potential for such applications in diagnosing various cancers. Further research articles would be needed to provide detailed experimental results and clinical data.
Enzyme Activity Assays
Substance P is used as a substrate in enzyme activity assays . Aspergilloglutamic peptidase, an enzyme from Aspergillus niger, uses substance P as a substrate . The pH-dependence of the catalytic activity of aspergilloglutamic peptidase has been measured using Substance P as a substrate, with maximum activity observed at pH 4-5 .
Data Table
Mechanism of Action
The mechanism of action of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 involves binding to specific receptors, such as the neurokinin-1 receptor (NK1R). This interaction triggers intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation . The peptide’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades .
Comparison with Similar Compounds
Truncated Substance P Analogs
Functional Differences :
Modified Substance P Analogs
Functional Differences :
- Stability : Nle substitution at Met¹¹ reduces oxidation susceptibility, prolonging half-life .
- Receptor Specificity: D-amino acid substitutions (e.g., D-Arg¹, D-Pro²) alter receptor binding profiles. For example, D-Trp⁷,⁹ analogs act as NK1 receptor antagonists and attenuate morphine-induced analgesia .
Functional Analogues from Other Peptide Families
Functional Differences :
Electroactive Hybrid Peptides
Functional Differences :
- Application : Fc-Pro-Leu-Gly-OMe leverages redox properties for biosensing, unlike Substance P’s signaling roles .
Research Findings and Clinical Implications
- Substance P Analogs: Modifications like D-amino acids or residue substitutions (e.g., D-Trp⁷,⁹) yield dual-acting compounds with opioid antagonist/NK1 receptor blocker profiles, useful in pain and addiction therapy .
- Truncated Peptides : Substance P (9-11) retains partial activity, suggesting the C-terminal domain is critical for receptor engagement .
- Cross-Species Peptides : Antho-RFamide’s excitatory effects on muscles underscore neuropeptide functional conservation despite structural divergence .
Biological Activity
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, commonly referred to as [Tyr8]-substance P, is an undecapeptide synthesized through solid-phase techniques. This peptide is a derivative of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆₃H₈N₁₄O₁₁S
- Molecular Weight : 1363.6 g/mol
- IUPAC Name : H-DL-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2
The peptide exhibits a complex structure that influences its biological functions. The presence of specific amino acids contributes to its activity in various biological systems.
1. Hormonal Release
This compound has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in vitro at high dosages. However, it does not significantly affect the release of growth hormone, prolactin, or thyrotropin . This selective hormonal activity suggests its potential role in reproductive health.
2. Gastrointestinal Effects
In studies involving isolated guinea pig ileum, this compound induced contractions similar to those produced by synthetic substance P but with a more gradual increase in muscle tone . This indicates its potential utility in modulating gastrointestinal motility.
3. Cardiovascular Impact
In vivo studies on dogs demonstrated that this compound could decrease systemic blood pressure without qualitative differences compared to synthetic substance P . This property may have implications for managing hypertension and related cardiovascular conditions.
The biological activities of this compound are mediated through its interaction with neurokinin receptors, particularly NK1 receptors. These receptors are involved in various physiological responses, including pain transmission and inflammatory processes.
Comparative Analysis with Other Peptides
| Peptide | Biological Activity | Reference |
|---|---|---|
| This compound | Hormonal release, gastrointestinal motility, cardiovascular effects | |
| Substance P | Pain modulation, inflammation | |
| Hemorphins | Antinociceptive effects |
Case Study 1: Hormonal Effects
A study conducted on isolated pituitary cells demonstrated that this compound effectively increased LH and FSH release when administered at concentrations exceeding 10^-7 M . This finding highlights its potential application in fertility treatments.
Case Study 2: Gastrointestinal Motility
Research involving guinea pig ileum showed that administration of this compound resulted in significant contractions compared to controls, suggesting its role as a modulator of gut motility .
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Therapeutic Applications : Investigating its potential use in treating reproductive disorders and gastrointestinal diseases.
- Mechanistic Studies : Further elucidating the signaling pathways involved in its hormonal and gastrointestinal effects.
- Comparative Efficacy : Evaluating its effectiveness against other neuropeptides and synthetic analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
